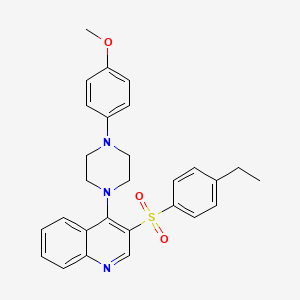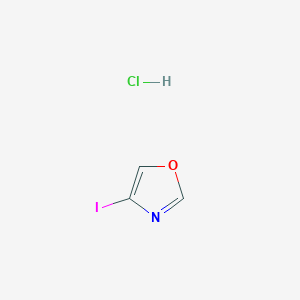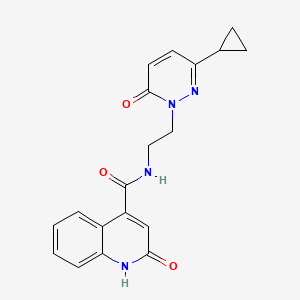
3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline, also known as ESIQ, is a quinoline derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. ESIQ has been shown to exhibit promising pharmacological properties, including anticancer, antiviral, and antimalarial activities.
Mécanisme D'action
The mechanism of action of 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline is not fully understood. However, studies have suggested that it may exert its pharmacological effects by inhibiting the activity of various enzymes and proteins involved in cell signaling pathways. For example, 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been shown to inhibit the activity of protein kinase C (PKC), which plays a critical role in cell proliferation and survival. 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline can induce cell cycle arrest and apoptosis in cancer cells. 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has also been shown to inhibit the replication of HIV and HCV by targeting viral enzymes involved in viral replication. In addition, 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been shown to inhibit the growth of Plasmodium falciparum by targeting the parasite's heme detoxification pathway.
Avantages Et Limitations Des Expériences En Laboratoire
3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline is also stable under a wide range of conditions, making it suitable for use in various assays. However, 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has some limitations. It is a highly lipophilic compound, which can make it difficult to dissolve in aqueous solutions. 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline can also be cytotoxic at high concentrations, which can limit its use in certain assays.
Orientations Futures
There are several future directions for research on 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline. One area of interest is the development of analogs of 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline with improved pharmacological properties. Another area of interest is the identification of the molecular targets of 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline involves a multistep process that begins with the reaction of 4-ethylbenzenesulfonyl chloride with 4-(4-methoxyphenyl)piperazine to form 3-((4-ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)aniline. This intermediate is then reacted with 2-chloro-6-methoxyquinoline to form 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline. The overall yield of the synthesis process is approximately 25%.
Applications De Recherche Scientifique
3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has also been shown to possess antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV), as well as antimalarial activity against Plasmodium falciparum.
Propriétés
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-3-21-8-14-24(15-9-21)35(32,33)27-20-29-26-7-5-4-6-25(26)28(27)31-18-16-30(17-19-31)22-10-12-23(34-2)13-11-22/h4-15,20H,3,16-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXJQPDRRIFBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2906983.png)
![(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2906984.png)
![2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2906985.png)
![N-(4-chloro-2-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2906987.png)
![4-[5-Bromo-2-(difluoromethyl)phenyl]morpholine](/img/structure/B2906989.png)
![3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B2906993.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2906994.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B2906998.png)